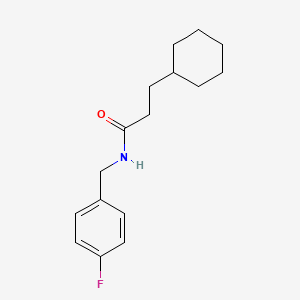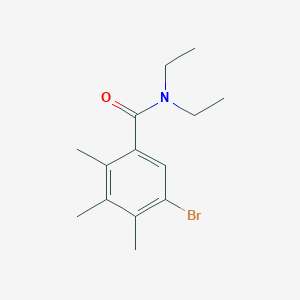
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use since the 1950s. It is a colorless, oily liquid with a faint odor and is effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied for its effectiveness and safety and is considered to be one of the most effective insect repellents available.
Mécanisme D'action
The mechanism of action of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is not fully understood, but it is believed to work by blocking the insect's ability to detect human scent. 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide may also interfere with the insect's ability to locate its host by disrupting the insect's olfactory system.
Biochemical and physiological effects:
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide has been shown to have no significant effects on the nervous system, reproductive system, or immune system.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is widely used in laboratory experiments to study the behavior of insects. It is effective at repelling a wide range of insects and is relatively easy to use. However, 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide can be expensive and may not be effective against all insect species.
Orientations Futures
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and have less environmental impact than 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide.
2. Studying the mechanism of action of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide to better understand how it works.
3. Investigating the effects of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide on non-target organisms, such as bees and other pollinators.
4. Developing new methods for delivering insect repellents, such as using nanoparticles or other novel delivery systems.
5. Studying the long-term effects of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide exposure on human health and the environment.
In conclusion, 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is effective against a wide range of insects and is relatively easy to use. However, there are still many areas of research that could be explored in the future, including developing new insect repellents and studying the long-term effects of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide exposure on human health and the environment.
Méthodes De Synthèse
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is synthesized from 3-methylbenzoyl chloride and diethylamine in the presence of a base catalyst. The reaction proceeds through an amide intermediate, which is then purified by distillation.
Applications De Recherche Scientifique
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It is used in a variety of applications, including personal insect repellents, insecticide-treated clothing, and insecticide-treated bed nets. 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Propriétés
IUPAC Name |
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-6-16(7-2)14(17)12-8-13(15)11(5)9(3)10(12)4/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAENYCGEHSFZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6957786 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

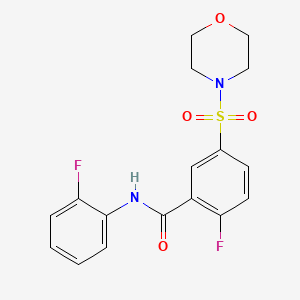
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
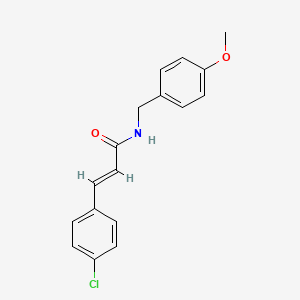
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
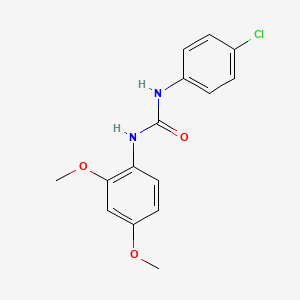
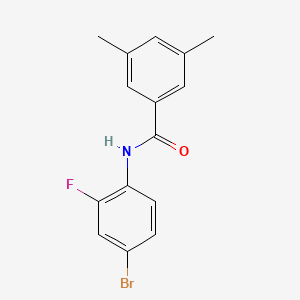

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
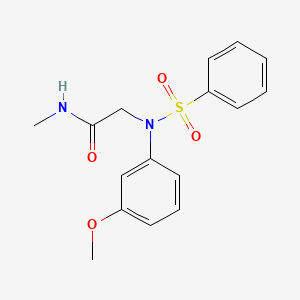

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
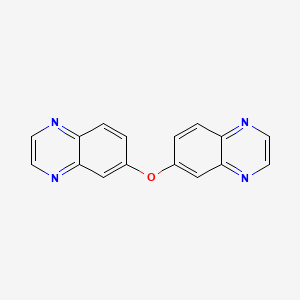
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
